molecular formula C9H9FO5S B2753934 Methyl 5-fluorosulfonyloxy-2-methylbenzoate CAS No. 2411291-27-3

Methyl 5-fluorosulfonyloxy-2-methylbenzoate

Cat. No.: B2753934
CAS No.: 2411291-27-3
M. Wt: 248.22
InChI Key: TXULYZYZUSSXGY-UHFFFAOYSA-N
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Description

Methyl 5-fluorosulfonyloxy-2-methylbenzoate is an organic compound with the molecular formula C9H9FO5S. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a methylbenzoate core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluorosulfonyloxy-2-methylbenzoate typically involves the introduction of a fluorosulfonyloxy group to a methylbenzoate derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluorosulfonyloxy-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 5-fluorosulfonyloxy-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluorosulfonyloxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, altering the structure and function of the target molecules. This can lead to changes in biological activity and the development of new therapeutic agents .

Properties

IUPAC Name

methyl 5-fluorosulfonyloxy-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-6-3-4-7(15-16(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXULYZYZUSSXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OS(=O)(=O)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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